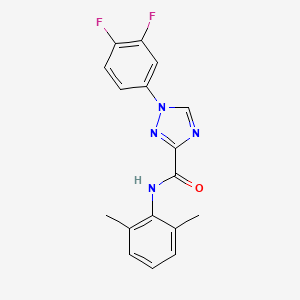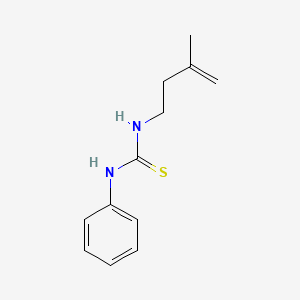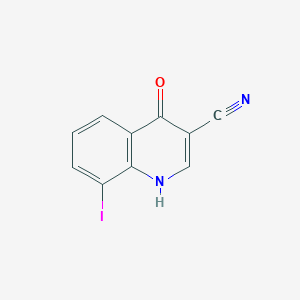![molecular formula C14H16N4O4 B13362879 2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B13362879.png)
2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyran ring, a pyrimidine moiety, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and reagents such as acetic acid and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and high vacuum distillation are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-oxo-4H-pyran-3-yl propionate
- 6-(chloromethyl)-4-oxo-4H-pyran-3-yl acetate
- 2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate
Uniqueness
2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H16N4O4 |
|---|---|
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
2-(6-methyl-4-oxopyran-3-yl)oxy-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H16N4O4/c1-10-7-11(19)12(8-21-10)22-9-13(20)15-5-6-18-14-16-3-2-4-17-14/h2-4,7-8H,5-6,9H2,1H3,(H,15,20)(H,16,17,18) |
InChI-Schlüssel |
WJRHBKOXJQMSIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=CO1)OCC(=O)NCCNC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B13362802.png)
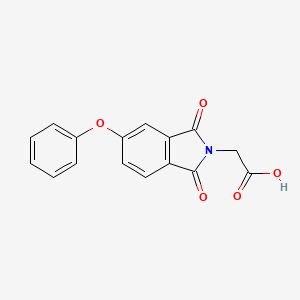
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362811.png)
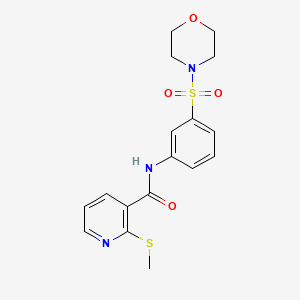

![2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362822.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362849.png)
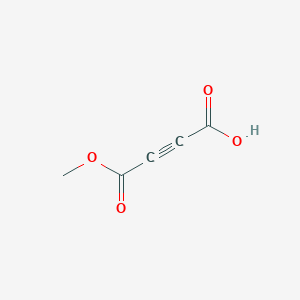
![N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B13362867.png)
